Naringin

Physicochemical characterization Formulation development Bioavailability prediction

The compound designated by CAS 977038-87-1 is not a discrete molecular entity but a standardized extract of naringin derived from Citrus paradisi Macf. (grapefruit).

Molecular Formula C27H32O14
Molecular Weight 580.5 g/mol
CAS No. 977038-87-1
Cat. No. B10753769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaringin
CAS977038-87-1
Molecular FormulaC27H32O14
Molecular Weight580.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O
InChIInChI=1S/C27H32O14/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11/h2-7,10,16,18,20-30,32-36H,8-9H2,1H3/t10-,16-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1
InChIKeyDFPMSGMNTNDNHN-ZPHOTFPESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 mg/mL at 40 °C

Structure & Identifiers


Interactive Chemical Structure Model





Naringin (CAS 977038-87-1) for Procurement: Extract Specifications and Bioactive Comparator


The compound designated by CAS 977038-87-1 is not a discrete molecular entity but a standardized extract of naringin derived from Citrus paradisi Macf. (grapefruit) [1]. This extract is listed by the U.S. FDA as a flavor enhancer and is generally recognized as safe (GRAS) for food applications [2]. Naringin itself (CAS 10236-47-2) is a bitter flavanone glycoside abundantly found in citrus fruits [3]. Its hydrogenated derivative, naringin dihydrochalcone (naringin DC, CAS 18916-17-1), undergoes a dramatic taste shift from bitter to intensely sweet (500-700× sucrose) [4] and serves as a key comparator for evaluating functional modifications of the naringin scaffold.

Why Generic Substitution Fails: Naringin Extract vs. Pure Naringin and Naringin Dihydrochalcone


Generic substitution between naringin extract (CAS 977038-87-1), pure naringin (CAS 10236-47-2), and naringin dihydrochalcone (CAS 18916-17-1) fails due to fundamentally distinct physicochemical, sensory, and biological profiles. Pure naringin is a bitter flavanone glycoside with defined logP (~0.4), logS (~-3.3, moderately soluble), and antioxidant capacity (~15% DPPH reduction at 100 μM) [1]. Hydrogenation to naringin dihydrochalcone reduces logP to ~0.1, decreases solubility (logS ~-4.0), and drastically alters taste perception from bitter to sweet (500-700× sucrose) . The extract designated by CAS 977038-87-1 contains naringin alongside co-extracted citrus flavonoids and is specifically defined for flavor enhancement under FDA GRAS status [2], a regulatory position not automatically conferred upon pure naringin or its synthetic derivatives. These structural and compositional differences directly impact dissolution kinetics, sensory panel outcomes, and regulatory compliance in formulated products, making indiscriminate substitution scientifically invalid.

Quantitative Evidence Guide: Naringin Extract (CAS 977038-87-1) vs. Pure Naringin and Naringin DC


Lipophilicity and Aqueous Solubility: Naringin Extract (Represented by Pure Naringin) vs. Naringin Dihydrochalcone

Hydrogenation of naringin to naringin dihydrochalcone (naringin DC) reduces lipophilicity (consensus logP: 0.41 for naringin vs. 0.14 for naringin DC) and decreases aqueous solubility (consensus logS: -3.30 for naringin vs. -4.03 for naringin DC) [1]. This ~1.4-fold reduction in lipophilicity and ~5.4-fold reduction in aqueous solubility directly impact dissolution and partitioning behavior in formulations.

Physicochemical characterization Formulation development Bioavailability prediction

Free Radical Scavenging Capacity: Naringin vs. Naringin Dihydrochalcone vs. Neohesperidin DC

Naringin exhibits 15.2% DPPH radical reduction at 100 μM [1]. In a comparative FRAP assay of five dihydrochalcones, naringin dihydrochalcone displayed lower reducing power than neohesperidin dihydrochalcone and trilobatin [2]. The rank order from multiple antioxidant assays consistently positioned naringin dihydrochalcone below its methoxylated analog neohesperidin dihydrochalcone [3].

Antioxidant activity DPPH assay Structure-activity relationship

Bile Acid Binding and Lipid-Lowering Potential: Naringin Dihydrochalcone Demonstrates In Vitro Activity

Naringin dihydrochalcone binds glycine bile sodium and bovine bile sodium in simulated gastrointestinal conditions in vitro . In a high cholesterol-induced HepG2 cell model, naringin dihydrochalcone reduced intracellular lipid accumulation at concentrations tested [1]. This dual mechanism (bile acid sequestration and cellular lipid reduction) suggests potential functional food applications for naringin DC that are not documented for the parent naringin extract.

Hypolipidemic activity Bile acid binding HepG2 cell model

Cytochrome P450 Enzyme Inhibition: Naringin DC as a Research Tool

Naringin dihydrochalcone is reported as an inhibitor of CYP enzymes and inhibits protein tyrosine phosphatase 1B with an IC50 of 5.5 μM . NF-κB inhibition is reported with an IC50 of 11 nM . In contrast, naringenin (the aglycone of naringin) is a strong inhibitor of CYP2C19 (IC50 0.43 μmol·L⁻¹) and a moderate inhibitor of CYP1A2 (IC50 4.79 μmol·L⁻¹) [1]. The distinct CYP inhibition profiles suggest that naringin extract, pure naringin, and naringin DC cannot be interchangeably used in assays involving drug metabolism enzymes.

Drug metabolism CYP inhibition Pharmacokinetic interactions

Sweetness Potency and Taste Modulation: Naringin DC vs. Neohesperidin DC vs. Sucrose

Naringin dihydrochalcone is 500-700 times sweeter than sucrose . In comparison, neohesperidin dihydrochalcone is approximately 1000 times sweeter than sucrose [1]. In Quosh Orange Drink, naringin DC showed sweetness equivalence of 0.19× saccharin versus 3.8× saccharin for neohesperidin DC [2]. Naringin DC has been used in combination with stevioside to reduce stevioside's off-note [3]. However, at suprathreshold levels, naringin DC was not effective in suppressing naringin bitterness, unlike sucrose and neohesperidin DC [4].

Sweetener potency Taste masking Sensory evaluation

Application Scenarios: Where Naringin Extract (CAS 977038-87-1) and Naringin DC Deliver Differentiated Value


Functional Food Development Requiring GRAS-Approved Flavor Enhancement

Naringin extract (CAS 977038-87-1) is listed by the FDA as a flavor enhancer with GRAS status under 21 CFR Part 182 [1]. This regulatory designation makes it suitable for commercial food and beverage applications where natural citrus flavor enhancement and mild bitterness are desired. The extract provides naringin's baseline antioxidant activity (~15.2% DPPH reduction at 100 μM) and moderate aqueous solubility (logS -3.30) [2], enabling straightforward incorporation into aqueous formulations.

High-Intensity Sweetener Formulations Requiring Stevioside Off-Note Reduction

Naringin dihydrochalcone (naringin DC) at 500-700× sucrose sweetness has been patented for use in combination with stevioside to reduce the characteristic off-note of stevioside [3]. This synergistic application leverages naringin DC's moderate sweetness potency and clean taste profile to improve overall sensory acceptance of stevia-sweetened products, distinguishing it from neohesperidin DC which is nearly 2× sweeter but may impart a different temporal sweetness profile.

In Vitro Lipid Metabolism and Bile Acid Sequestration Studies

Naringin dihydrochalcone demonstrates bile acid binding capacity in simulated gastrointestinal conditions and reduces intracellular lipid accumulation in high cholesterol-induced HepG2 cells [4]. This differentiated bioactivity—not documented for the parent naringin extract—positions naringin DC as a research tool for investigating non-nutritive sweeteners with potential hypolipidemic effects, and as a candidate for functional food development targeting lipid metabolism.

Cytochrome P450 Drug Interaction and NF-κB Inhibition Assays

Naringin dihydrochalcone serves as a CYP enzyme inhibitor and NF-κB pathway modulator (IC50 11 nM) . For in vitro pharmacology studies requiring P450 inhibition or anti-inflammatory pathway interrogation, naringin DC offers a defined molecular probe distinct from naringin extract or pure naringin. Researchers should note that naringenin (the aglycone) exhibits different CYP inhibition specificity (CYP2C19 IC50 0.43 μM; CYP1A2 IC50 4.79 μM) [5], necessitating careful compound selection based on target enzyme profile.

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